molecular formula C18H13NO5 B12876158 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 106077-37-6

6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B12876158
CAS No.: 106077-37-6
M. Wt: 323.3 g/mol
InChI Key: IVCSTISPGJXCCM-UHFFFAOYSA-N
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Description

6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a carboxyphenyl group and additional carboxylic acid and hydroxyl functional groups. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxyphenyl Group: The carboxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-carboxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Functional Group Modifications: The hydroxyl and carboxylic acid groups can be introduced through subsequent reactions, such as hydroxylation and carboxylation, using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Formation of quinoline-4,6-dicarboxylic acid derivatives

    Reduction: Formation of quinoline-4,6-dimethanol derivatives

    Substitution: Formation of nitro or halogenated quinoline derivatives

Scientific Research Applications

6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications, including:

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the carboxyphenyl and hydroxyl groups, resulting in different chemical and biological properties.

    6-Hydroxyquinoline: Lacks the carboxyphenyl and additional carboxylic acid groups, leading to different reactivity and applications.

    4-Carboxyphenylboronic acid: Contains a carboxyphenyl group but lacks the quinoline core, resulting in different chemical behavior and uses.

Uniqueness

6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyphenyl and quinoline moieties allows for versatile applications in various fields of research and industry.

Properties

CAS No.

106077-37-6

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

6-(4-carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C18H13NO5/c1-9-16(20)15(18(23)24)13-8-12(6-7-14(13)19-9)10-2-4-11(5-3-10)17(21)22/h2-8,20H,1H3,(H,21,22)(H,23,24)

InChI Key

IVCSTISPGJXCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)C3=CC=C(C=C3)C(=O)O)C(=O)O)O

Origin of Product

United States

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